molecular formula C14H21KN2O4S B13837273 Penicillin DF Potassium Salt

Penicillin DF Potassium Salt

Cat. No.: B13837273
M. Wt: 352.49 g/mol
InChI Key: GHSIMVHRSLHNKI-QQQUOLKDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin DF Potassium Salt is a derivative of penicillin, a well-known antibiotic that has been widely used since its discovery. This compound is a potassium salt form of penicillin, which enhances its stability and solubility. This compound is primarily used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillin DF Potassium Salt is synthesized through a fermentation process using microbial strains capable of producing penicillin in the presence of a suitable side chain precursor. For instance, Penicillium chrysogenum is often used in the presence of phenylacetic acid to produce penicillin G . The penicillin is then recovered from the fermentation broth, filtered, and extracted using organic solvents such as n-butyl acetate or methyl isobutyl ketone . The penicillin acid is then neutralized with an aqueous potassium salt solution, such as potassium acetate, to form the potassium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is filtered, and the penicillin is extracted using organic solvents. The penicillin acid is then neutralized with a potassium salt solution, and the resulting potassium salt is crystallized and purified . This process ensures high yields and purity of the final product.

Comparison with Similar Compounds

Penicillin DF Potassium Salt is similar to other penicillin derivatives, such as:

Uniqueness

This compound is unique due to its specific side chain, which can influence its spectrum of activity and pharmacokinetic properties. It is particularly effective against certain gram-positive bacteria and is used in specific clinical situations where other penicillins may not be as effective .

Properties

Molecular Formula

C14H21KN2O4S

Molecular Weight

352.49 g/mol

IUPAC Name

potassium;(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H22N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/t9-,10+,12-;/m1./s1

InChI Key

GHSIMVHRSLHNKI-QQQUOLKDSA-M

Isomeric SMILES

CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+]

Canonical SMILES

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+]

Origin of Product

United States

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